Elucidation of the Chemical Structure of Non-4-en-6-yn-1-ol: A Technical Guide
Elucidation of the Chemical Structure of Non-4-en-6-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of the novel molecule, Non-4-en-6-yn-1-ol. Given the absence of existing literature for this specific compound, this document outlines a systematic approach based on established principles of analytical chemistry and spectroscopy. It serves as a foundational resource for researchers encountering this or structurally similar molecules.
Proposed Chemical Structure
Based on IUPAC nomenclature, "Non-4-en-6-yn-1-ol" describes a nine-carbon aliphatic chain featuring a primary alcohol at position C1, a carbon-carbon double bond between C4 and C5, and a carbon-carbon triple bond between C6 and C7. The stereochemistry of the double bond (E/Z isomerism) is not specified by the name and would need to be determined experimentally, primarily through NMR spectroscopy.
Proposed Structure: CH₃-CH₂-C≡C-CH=CH-CH₂-CH₂-CH₂-OH
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Non-4-en-6-yn-1-ol. These predictions are derived from established correlation tables and spectral data of analogous functional groups.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Position | Protons | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (Hz) | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| 1 | -CH₂-OH | 3.65, t, J ≈ 6.5 Hz | C1 | ~62 |
| 2 | -CH₂- | 1.60, quintet, J ≈ 7.0 Hz | C2 | ~32 |
| 3 | -CH₂- | 2.25, q, J ≈ 7.0 Hz | C3 | ~28 |
| 4 | =CH- | 5.60, dt, J ≈ 15.0 (trans) or 10.0 (cis), 7.0 Hz | C4 | ~125 |
| 5 | =CH- | 5.80, dt, J ≈ 15.0 (trans) or 10.0 (cis), 1.5 Hz | C5 | ~135 |
| 6 | -C≡ | N/A | C6 | ~80 |
| 7 | ≡C- | N/A | C7 | ~85 |
| 8 | -CH₂- | 2.20, q, J ≈ 7.5 Hz | C8 | ~13 |
| 9 | -CH₃ | 1.10, t, J ≈ 7.5 Hz | C9 | ~14 |
| OH | -OH | Variable (e.g., 1.5-4.0), broad s | N/A | N/A |
Note: The coupling constants (J) for the vinylic protons at C4 and C5 are critical for determining the stereochemistry of the double bond. A J-value of approximately 11-18 Hz would indicate a trans (E) configuration, while a value of 6-14 Hz would suggest a cis (Z) configuration.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol (O-H) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Alkene (=C-H) | =C-H stretch | 3000 - 3100 | Medium |
| Alkane (C-H) | -C-H stretch | 2850 - 2960 | Medium-Strong |
| Alkyne (C≡C) | C≡C stretch | 2100 - 2260 | Weak to Medium |
| Alkene (C=C) | C=C stretch | 1620 - 1680 | Weak to Medium |
| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 138 | [C₉H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 120 | [M - H₂O]⁺˙ | Dehydration (loss of water) |
| 109 | [M - C₂H₅]⁺ | Loss of ethyl radical from the alkyne terminus |
| 95 | [M - C₃H₅O]⁺ | Cleavage adjacent to the double bond |
| 31 | [CH₂OH]⁺ | Alpha-cleavage of the primary alcohol |
Experimental Protocols
Accurate structural elucidation relies on the precise execution of spectroscopic experiments. The following are standard protocols for the characterization of a novel organic compound like Non-4-en-6-yn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition:
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Instrument: A 400 MHz or higher field NMR spectrometer.
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Pulse Sequence: Standard single-pulse experiment.
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Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, 16-32 scans.
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Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
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¹³C NMR Acquisition:
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Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
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Parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, 512 or more scans.
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Processing: Fourier transform, phase correct, and baseline correct the spectrum.
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2D NMR (COSY, HSQC, HMBC): To confirm connectivity, 2D NMR experiments should be performed. These experiments reveal proton-proton couplings (COSY) and one-bond (HSQC) or multiple-bond (HMBC) proton-carbon correlations.
Infrared (IR) Spectroscopy
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Instrument: Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation:
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Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
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Attenuated Total Reflectance (ATR): Place a drop of the sample directly on the ATR crystal. This is the most common and convenient method.
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Acquisition:
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Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 16-32 scans.
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Procedure: Record a background spectrum of the clean ATR crystal or salt plates. Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
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Mass Spectrometry (MS)
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Instrument: A mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or Orbitrap instrument for accurate mass determination.
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Ionization Method:
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Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
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Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are useful for determining the molecular weight with minimal fragmentation.
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Sample Introduction: Typically via Gas Chromatography (GC-MS) for volatile compounds or direct infusion for pure samples.
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Data Acquisition:
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Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 30-300).
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HRMS: For accurate mass measurement to determine the elemental composition.
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Visualization of Workflows
Structure Elucidation Workflow
The following diagram illustrates the logical progression of experiments and data analysis for elucidating the structure of a novel compound.
